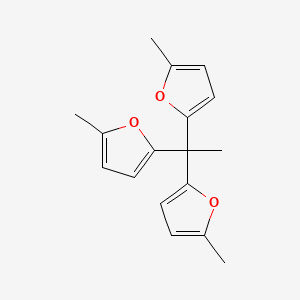![molecular formula C10H9Cl2N3S B15213748 5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-79-5](/img/structure/B15213748.png)
5-[(2,4-Dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with N-methylthiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the synthesis of nucleic acids or proteins, thereby preventing the growth and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorobenzyl chloride: Used as an intermediate in the synthesis of various organic compounds.
Di-2,4-dichlorobenzyltin complexes: Studied for their anticancer activity.
Uniqueness
5-(2,4-Dichlorobenzyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring structure, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorobenzyl group enhances its antimicrobial and antifungal activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87410-79-5 |
|---|---|
Formule moléculaire |
C10H9Cl2N3S |
Poids moléculaire |
274.17 g/mol |
Nom IUPAC |
5-[(2,4-dichlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9Cl2N3S/c1-13-10-15-14-9(16-10)4-6-2-3-7(11)5-8(6)12/h2-3,5H,4H2,1H3,(H,13,15) |
Clé InChI |
LUKOARWNORYQFO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)CC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


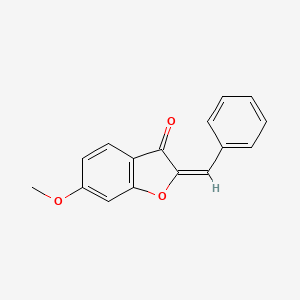

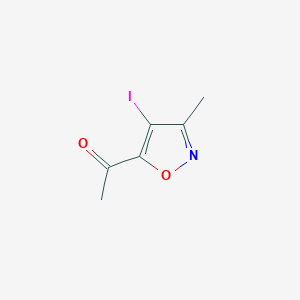





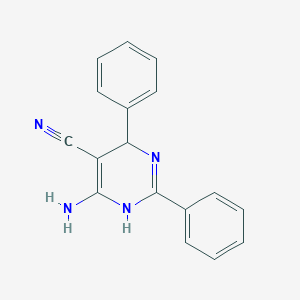
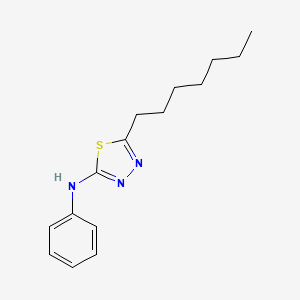

![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)

